molecular formula C6H3ClF2O2S B128008 3,4-Difluorobenzenesulfonyl chloride CAS No. 145758-05-0

3,4-Difluorobenzenesulfonyl chloride

Cat. No. B128008
M. Wt: 212.6 g/mol
InChI Key: FSGLUBQENACWCC-UHFFFAOYSA-N
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Description

The compound 3,4-Difluorobenzenesulfonyl chloride is a chemical derivative of benzenesulfonyl chloride with two fluorine atoms substituted at the 3 and 4 positions of the benzene ring. While the specific compound is not directly discussed in the provided papers, related compounds and their reactivity can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related sulfonyl chloride derivatives, such as 3-formylbenzenesulfonyl chloride, involves the conversion of aldehyde bisulfite adducts to the target compounds using a two-stage reaction with Na2SO4 . Another related compound, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, was synthesized using the Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2chlorophenyl) disulfide . These methods suggest that the synthesis of 3,4-Difluorobenzenesulfonyl chloride could potentially be achieved through similar routes, possibly involving diazotization and subsequent reactions tailored to introduce the sulfonyl chloride group and the fluorine atoms at the desired positions.

Molecular Structure Analysis

The molecular structure of 3,4-Difluorobenzenesulfonyl chloride would be characterized by the presence of the sulfonyl chloride functional group (-SO2Cl) and the two fluorine atoms attached to the benzene ring. The presence of fluorine atoms is known to influence the electronic properties of the molecule due to their high electronegativity. For instance, the synthesis of 3,3'-Disulfonated-4,4'-difluorodiphenyldisulfone sodium salt shows the incorporation of fluorine atoms into a diphenyl sulfone structure, which was confirmed by 1H NMR . This suggests that NMR spectroscopy could be a valuable tool in analyzing the molecular structure of 3,4-Difluorobenzenesulfonyl chloride.

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive towards nucleophiles due to the electrophilic nature of the sulfur center. The reactivity of 2,3,5,6-tetrafluorobenzenesulfenyl chloride with various nucleophiles, including olefins, ammonia, and aromatic compounds, indicates that it behaves as a typical sulfenyl chloride . This implies that 3,4-Difluorobenzenesulfonyl chloride would likely undergo similar reactions, such as substitution with amines or addition to alkenes, to form a variety of derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,4-Difluorobenzenesulfonyl chloride are not directly reported, the properties of similar compounds can provide some insights. For example, the derivatization of aliphatic amines with benzenesulfonyl chloride for GC-MS analysis suggests that sulfonyl chlorides are soluble in organic solvents like dichloromethane . The introduction of fluorine atoms typically increases the compound's stability and alters its reactivity due to the inductive effect. Therefore, 3,4-Difluorobenzenesulfonyl chloride is expected to have distinct solubility, stability, and reactivity profiles compared to its non-fluorinated analogs.

Scientific Research Applications

1. Synthesis and Chemical Transformations

3,4-Difluorobenzenesulfonyl chloride plays a significant role in various synthesis and chemical transformation processes. It is used in the synthesis of fluorinated compounds, as seen in the electrochemical fluorination of organosulfur compounds (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010), and in the synthesis of 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes (Bao, Liu, Liang, Song, Shi, Zhao, Bao, & Chen, 2017). These transformations highlight its utility in producing key chemical intermediates.

2. Polymer and Materials Science

In materials science, 3,4-Difluorobenzenesulfonyl chloride is utilized to create novel polymers. For instance, it's used in the production of poly(arylene ether)s with varying alkyl chain lengths, demonstrating its influence on the thermal stability and glass transition temperatures of these polymers (Andrejevic, Schmitz, & Fossum, 2015).

3. Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, this compound is instrumental in synthesizing various pharmaceutical substances. For instance, it contributes to the synthesis of sulfonamides, which are a class of pharmaceutically interesting substances (Weiss & Pühlhofer, 2001). Additionally, it's involved in the creation of antibacterial agents (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).

Safety And Hazards

3,4-Difluorobenzenesulfonyl chloride causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Wash face, hands and any exposed skin thoroughly after handling . Wear protective gloves/protective clothing/eye protection/face protection . Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGLUBQENACWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371699
Record name 3,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzenesulfonyl chloride

CAS RN

145758-05-0
Record name 3,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
F Abdelmalek, F Derridj, S Djebbar… - Beilstein Journal of …, 2015 - beilstein-journals.org
We report herein a two or three step synthesis of fluorinated π-conjugated oligomers through iterative C–H bond arylations. Palladium-catalyzed desulfitative arylation of heteroarenes …
Number of citations: 5 www.beilstein-journals.org
C Zhang, H Wu, S Feng, J Meng - Journal of Membrane Science, 2023 - Elsevier
Fluorination is an important tool for tuning polymer free volume properties, but the effect of fluorination on the water/salt transport properties of desalting polymers remains uncertain. In …
Number of citations: 0 www.sciencedirect.com
A Hfaiedh, HB Ammar, JF Soulé… - Organic & Biomolecular …, 2016 - pubs.rsc.org
The direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners using 5 mol% of bis(acetonitrile)dichloropalladium(II) catalyst and …
Number of citations: 14 pubs.rsc.org
LA Farmer, EA Haidasz, M Griesser… - The Journal of organic …, 2017 - ACS Publications
Diphenylamines are widely used to protect petroleum-derived products from autoxidation. Their efficacy as radical-trapping antioxidants (RTAs) relies on a balance of fast H-atom …
Number of citations: 62 pubs.acs.org
D Guo, J Liu, L Wang - Advances in Resist Materials and …, 2011 - spiedigitallibrary.org
In this work a few α-disulfone compounds with different substituents were prepared by a simple nitric acid oxidation of corresponding disulfonylhydrazines which were prepared by …
Number of citations: 1 www.spiedigitallibrary.org
A Sasmal, JK Bera, H Doucet… - European Journal of …, 2018 - Wiley Online Library
The reactivity of (poly)halo‐substituted benzenesulfonyl chlorides in palladium‐catalyzed ortho‐directed C–H bond sulfonylation of 2‐arylpyridines was investigated. The use of Ag 2 …
A Kamal, P Swapna, RV Shetti, AB Shaik… - European Journal of …, 2013 - Elsevier
A number of linezolid-like oxazolidino-sulfonamides (7a–y and 8a–b) were designed and synthesized with a view to develop antimicrobial agents with improved properties. Most of the …
Number of citations: 61 www.sciencedirect.com
F Jin, Y Wen, G Lin, S Yu, C Wang, W Ye… - Bioorganic & Medicinal …, 2023 - Elsevier
Pain-relief is a long-term research hotspot with huge demand in clinical treatment. The analgesics currently used have several side effects, such as being addictive and causing …
Number of citations: 3 www.sciencedirect.com
T Felicetti, CP Gwee, MS Burali, KWK Chan… - European Journal of …, 2023 - Elsevier
Dengue virus (DENV), a mosquito-borne flavivirus, continues to be a major public health threat in many countries and no approved antiviral therapeutics are available yet. In this work, …
Number of citations: 1 www.sciencedirect.com
LJ Phillipson, DH Segal, TL Nero, MW Parker… - Bioorganic & Medicinal …, 2015 - Elsevier
The serine–threonine kinase CDK9 is a target of emerging interest for the development of anti-cancer drugs. There are multiple lines of evidence linking CDK9 activity to cancer, …
Number of citations: 41 www.sciencedirect.com

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